molecular formula C17H17N5O4 B2704519 ethyl 4-(2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamido)benzoate CAS No. 866844-58-8

ethyl 4-(2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamido)benzoate

Cat. No.: B2704519
CAS No.: 866844-58-8
M. Wt: 355.354
InChI Key: CYRPSXYZLRWKHM-UHFFFAOYSA-N
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Description

ethyl 4-(2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamido)benzoate is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core. This structure is significant due to its potential pharmacological properties, particularly in the field of cancer research. The compound is known for its ability to inhibit cyclin-dependent kinase

Biological Activity

Ethyl 4-(2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H16N4O3\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_3

This structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include acylation and condensation processes. The use of various reagents and catalysts can significantly influence the yield and purity of the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazolo[3,4-d]pyrimidine moiety. For instance, derivatives have shown inhibition against various cancer cell lines through mechanisms such as:

  • Induction of Apoptosis : Compounds similar to this compound have been reported to trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Some derivatives have demonstrated the ability to halt cell cycle progression at specific phases (e.g., G0/G1 phase), which is crucial in cancer therapy.
CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa12.5Apoptosis induction
Compound BMCF-78.0Cell cycle arrest

Antimicrobial Activity

In addition to anticancer properties, compounds with similar structures have been evaluated for antimicrobial activity. For example:

  • Bacterial Inhibition : Ethyl derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or function.
MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
E. coli1532 µg/mL
S. aureus2016 µg/mL

Anti-inflammatory Activity

Compounds featuring the pyrazolo[3,4-d]pyrimidine scaffold have also been investigated for their anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.

Case Studies

  • Case Study on Anticancer Activity : A study published in Drug Target Insights evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their anticancer properties against various tumor cell lines. The most potent compound exhibited an IC50 value significantly lower than standard chemotherapeutics.
  • Antimicrobial Screening : A research article reported on the synthesis and biological evaluation of ethyl derivatives against several bacterial strains. Results indicated that certain derivatives had excellent activity against resistant strains of bacteria.

Properties

IUPAC Name

ethyl 4-[[2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4/c1-3-26-17(25)11-4-6-12(7-5-11)20-14(23)9-22-10-18-15-13(16(22)24)8-19-21(15)2/h4-8,10H,3,9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRPSXYZLRWKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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